molecular formula C8H6BrClO B1282770 3-Bromophenylacetyl chloride CAS No. 98288-51-8

3-Bromophenylacetyl chloride

Cat. No.: B1282770
CAS No.: 98288-51-8
M. Wt: 233.49 g/mol
InChI Key: DFKQZCVLSJIRES-UHFFFAOYSA-N
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Description

3-Bromophenylacetyl chloride (CAS: 98288-51-8) is an organobromine compound with the molecular formula C₈H₆BrClO and a molecular weight of ~233.35 g/mol. It consists of a phenylacetyl chloride backbone substituted with a bromine atom at the meta position of the aromatic ring. This compound is highly reactive due to the presence of the acyl chloride (-COCl) group, making it a versatile electrophile in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Bromophenylacetyl chloride can be synthesized through the reaction of 3-bromophenylacetic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the acid is dissolved in an inert solvent such as dichloromethane, and thionyl chloride is added dropwise. The mixture is then heated to promote the formation of the acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is monitored using techniques such as gas chromatography to ensure the complete conversion of the starting material.

Chemical Reactions Analysis

Nucleophilic Acyl Substitution

3-Bromophenylacetyl chloride is highly susceptible to nucleophilic acyl substitution reactions. The carbonyl carbon is electrophilic and readily attacked by nucleophiles such as amines, alcohols, and thiols.

  • Reaction with Amines: Acyl chlorides react with amines to form amides. This reaction is commonly employed in synthesizing complex molecules, including pharmaceuticals .

  • Reaction with Alcohols: Reacting this compound with alcohols yields esters.

  • Reaction with Thiols: Acyl chlorides react with thiols to produce thioesters.
    These reactions are typically conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Electrophilic Aromatic Substitution

The bromine atom on the aromatic ring of this compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound.

  • Halogenation: Further halogenation can occur at different positions on the ring depending on the directing effects and reaction conditions.

  • Nitration: The aromatic ring can undergo nitration upon treatment with nitrating agents under acidic conditions.

  • Sulfonation: Sulfonating agents can introduce sulfonyl groups onto the aromatic ring.

Additional Reactions

  • Grignard Reactions: Acyl chlorides react with Grignard reagents to form ketones or tertiary alcohols, depending on the amount of Grignard reagent used.

  • Hydrolysis: this compound reacts with water to form 3-bromophenylacetic acid and hydrochloric acid. Due to this reaction, it should be handled with care, as it is corrosive and releases hydrochloric acid upon hydrolysis.

Comparison with Similar Compounds

Compared to similar compounds, this compound possesses unique reactivity due to the presence of both the bromine atom and the acyl chloride group.

CompoundKey DifferencesImpact on Reactivity
Phenylacetyl chlorideLacks the bromine atomLess reactive in electrophilic aromatic substitution reactions
3-Chlorophenylacetyl chlorideContains a chlorine atom instead of bromineAffects its reactivity and the types of reactions it undergoes
4-Bromophenylacetyl chlorideThe bromine atom is positioned differently on the aromatic ringInfluences the compound’s reactivity and the products formed in reactions

Scientific Research Applications

Preparation Methods

3-Bromophenylacetyl chloride can be synthesized through the reaction of 3-bromophenylacetic acid with thionyl chloride. This process typically occurs under reflux conditions in an inert solvent like dichloromethane. The thionyl chloride is added dropwise to the acid solution, and heating promotes the formation of the acyl chloride. In industrial settings, this reaction is scaled up using large reactors and monitored by gas chromatography to ensure high yield and purity.

Types of Reactions

The compound undergoes several types of chemical reactions:

  • Nucleophilic Substitution : The acyl chloride group reacts with nucleophiles such as amines and alcohols, leading to the formation of amides and esters.
  • Electrophilic Aromatic Substitution : The bromine atom on the aromatic ring allows for further functionalization through reactions with nitrating agents, sulfonating agents, and halogenating agents.

Common Reagents and Conditions

  • For Nucleophilic Substitution : Reagents include amines, alcohols, and thiols, typically in the presence of bases like pyridine or triethylamine.
  • For Electrophilic Aromatic Substitution : Acidic conditions are employed with various electrophiles.

Applications in Scientific Research

This compound has diverse applications across several fields:

Chemistry

  • Building Block for Organic Synthesis : It serves as a precursor for synthesizing complex organic molecules, particularly pharmaceuticals and agrochemicals.

Biology

  • Modification of Biomolecules : The compound is used to modify biomolecules for studying biological processes and interactions.

Medicine

  • Drug Development : It acts as an intermediate in synthesizing potential drug candidates targeting specific biological pathways.

Industry

  • Production of Specialty Chemicals : Employed in manufacturing chemicals with specific properties for various industrial applications.

Research indicates that this compound exhibits potential biological activities:

Antibacterial Activity

Compounds derived from it have shown significant antibacterial properties against strains such as Escherichia coli, with minimal inhibitory concentrations comparable to established antibiotics.

Antifungal Properties

Some derivatives have demonstrated effectiveness against certain fungal pathogens, although further research is necessary for validation.

Anticancer Activity

Investigations reveal that derivatives can inhibit cancer cell lines like HepG2 (liver cancer) and NCI-H460 (lung cancer), indicating effective cytotoxicity at low concentrations.

Antibacterial Activity Case Study

A study evaluated the antibacterial properties of this compound derivatives against multiple bacterial strains. Results indicated effective inhibition at MIC values similar to those of commonly used antibiotics, highlighting its potential as a lead compound in antibiotic development.

Anticancer Activity Case Study

Research focused on the anticancer effects of modified compounds derived from this compound. Notably, one derivative exhibited an IC50 value of 15 µM against HepG2 cells, suggesting significant cytotoxicity that warrants further exploration for therapeutic applications.

Mechanism of Action

The mechanism of action of 3-bromophenylacetyl chloride is primarily based on its reactivity as an acylating agent The compound reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives

Molecular Targets and Pathways:

    Nucleophiles: Such as amines, alcohols, and thiols, which react with the acyl chloride group.

    Aromatic Ring: The bromine atom can undergo electrophilic substitution, enabling further functionalization.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes the structural and functional differences between 3-bromophenylacetyl chloride and related compounds:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Group Applications/Reactivity LogP PSA (Ų)
This compound 98288-51-8 C₈H₆BrClO ~233.35 Acyl chloride (-COCl) Antibiotic synthesis, electrophilic acylation N/A N/A
3-(3-Bromophenyl)propanoyl chloride 335159-82-5 C₉H₈BrClO 247.52 Propanoyl chloride (-CH₂CH₂COCl) Limited evidence; likely used in lipophilic intermediates 3.147 17.07
2-(3-Bromophenyl)ethanesulfonyl chloride 1196152-18-7 C₈H₈BrClO₂S 283.57 Sulfonyl chloride (-SO₂Cl) Sulfonylation reactions, sulfonamide formation N/A N/A
3-Bromophenylhydrazine hydrochloride 27246-81-7 C₆H₆BrN₂·HCl 229.49 Hydrazine (-NHNH₂) Building block for heterocycles (e.g., indoles, pyrazoles) N/A N/A
2-(3-Bromophenyl)acetic acid 1878-67-7 C₈H₇BrO₂ 215.05 Carboxylic acid (-COOH) Precursor to acyl chlorides; coupling reactions N/A 37.30

Detailed Analysis:

Reactivity and Functional Groups

  • This compound : The acyl chloride group enables nucleophilic acyl substitution (e.g., with amines or alcohols), forming amides or esters. The bromine atom enhances electron-withdrawing effects, directing electrophilic substitution to specific positions .
  • 2-(3-Bromophenyl)ethanesulfonyl chloride : The sulfonyl chloride group reacts with amines to form sulfonamides, a critical step in synthesizing sulfa drugs or enzyme inhibitors .

Physicochemical Properties

  • Lipophilicity: 3-(3-Bromophenyl)propanoyl chloride (logP = 3.147) is more lipophilic than this compound, which may influence solubility and biodistribution in drug design .
  • Polar Surface Area (PSA) : 2-(3-Bromophenyl)acetic acid has a higher PSA (37.30 Ų) due to its carboxylic acid group, reducing blood-brain barrier penetration compared to its acyl chloride counterpart .

Research Findings and Trends

  • Antibiotic Resistance : Derivatives of this compound have been explored to combat β-lactamase-producing bacteria by modifying cephalosporin side chains .
  • Anti-inflammatory Agents : Compound 15e , synthesized using this compound, inhibits sialyl Lewis X (sLeX)-mediated cell adhesion, a mechanism relevant in inflammation and cancer metastasis .
  • Structural Optimization : The bromine atom’s meta position balances electronic effects and steric hindrance, making this compound more reactive than ortho- or para-substituted analogs in Friedel-Crafts reactions .

Biological Activity

3-Bromophenylacetyl chloride is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

This compound is characterized by its acetyl chloride functional group attached to a brominated phenyl ring. The presence of the bromine atom significantly influences its reactivity and biological properties.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Notably, it has been shown to inhibit bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome, similar to other oxazolidinone derivatives. This mechanism prevents the formation of the initiation complex necessary for protein synthesis, thereby inhibiting bacterial growth and proliferation.

Case Studies and Research Findings

  • Antibacterial Activity : Research indicates that compounds related to this compound exhibit significant antibacterial properties. For example, derivatives have been tested against various strains of Escherichia coli, showing effective inhibition at minimal inhibitory concentrations (MIC) comparable to established antibiotics .
  • Antifungal Properties : Some studies have explored the antifungal activity of bromophenylacetyl derivatives, demonstrating potential effectiveness against certain fungal pathogens, although more extensive research is required to validate these findings.
  • Anticancer Activity : Investigations into the anticancer properties of this compound have revealed promising results. Compounds derived from this structure have shown inhibitory effects on cancer cell lines such as HepG2 (liver cancer) and NCI-H460 (lung cancer), with IC50 values indicating effective cytotoxicity .

Table 1: Antibacterial Activity of this compound Derivatives

CompoundTarget StrainMIC (µg/mL)Reference
4-Benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-oneE. coli DH5α16
4-BromophenylacetateE. coli CFT07332
4-BromophenylacetamideCandida albicans64

Table 2: Anticancer Activity Against Selected Cell Lines

CompoundCell LineIC50 (µM)Reference
4-Benzyl-3-(2-(3-bromophenyl)acetyl)oxazolidin-2-oneHepG20.95
4-BromophenylacetamideNCI-H4601.80

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing 3-Bromophenylacetyl chloride from its carboxylic acid precursor?

The compound is typically synthesized by reacting 3-Bromophenylacetic acid with thionyl chloride (SOCl₂) under anhydrous conditions. The reaction is carried out under reflux in an inert solvent (e.g., dichloromethane) to ensure complete conversion. Excess SOCl₂ is removed via distillation, and the product is purified by fractional distillation under reduced pressure to achieve >95% purity. Analytical confirmation via GC or HPLC is recommended .

Q. How should researchers characterize the purity and structural integrity of this compound?

Purity is assessed using gas chromatography (GC) with flame ionization detection, as commercial grades often specify >95.0% purity. Structural confirmation involves ¹H and ¹³C NMR spectroscopy to verify the acetyl chloride moiety (δ ~170 ppm for carbonyl in ¹³C NMR) and brominated aromatic protons (δ 7.2–7.8 ppm in ¹H NMR). FTIR analysis should confirm the C=O stretch (~1800 cm⁻¹) and absence of hydroxyl peaks from residual acid .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Due to its corrosive and moisture-sensitive nature, researchers must use PPE (nitrile gloves, goggles, lab coats) and work in a fume hood. Emergency measures include immediate rinsing of exposed skin/eyes (per H313/H333 hazard codes) and neutralization of spills with sodium bicarbonate. Storage requires airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis .

Advanced Research Questions

Q. How can conflicting spectroscopic data for this compound derivatives be resolved?

Discrepancies between observed and theoretical NMR shifts often arise from solvent effects or dynamic processes. Researchers should employ advanced techniques like 2D NMR (HSQC, HMBC) to assign ambiguous signals. Isotopic patterns in high-resolution mass spectrometry (HRMS) can distinguish bromine/chlorine clusters (e.g., M+2 peaks). Computational methods (DFT for NMR chemical shift prediction) further validate structural assignments .

Q. What strategies minimize hydrolysis during nucleophilic acyl substitution reactions involving this compound?

Hydrolysis is mitigated by maintaining strict anhydrous conditions (molecular sieves, dry solvents) and low temperatures (0–5°C). Slow addition of nucleophiles (e.g., amines, alcohols) in aprotic solvents (e.g., THF, DCM) reduces competing side reactions. Real-time monitoring via TLC or in-situ IR spectroscopy ensures reaction progress before significant degradation occurs .

Q. How does the steric and electronic profile of this compound influence its reactivity in multi-step syntheses?

The electron-withdrawing bromine substituent activates the acetyl chloride toward nucleophilic attack but may sterically hinder reactions at the ortho position. Comparative studies with 4-Bromophenylacetyl chloride ( ) reveal para-substituted derivatives exhibit faster reaction kinetics in amidation due to reduced steric hindrance. Computational electrostatic potential maps can guide regioselectivity predictions in complex syntheses .

Q. Methodological Considerations

  • Contradiction Analysis : When GC purity exceeds 95% but functional assays show reduced activity, assess trace impurities (e.g., residual acid via titration) or degradation during storage (FTIR for hydrolyzed acid detection) .
  • Experimental Design : Use Schlenk-line techniques for moisture-sensitive reactions. For kinetic studies, vary temperature and solvent polarity to isolate electronic vs. steric effects .

Properties

IUPAC Name

2-(3-bromophenyl)acetyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrClO/c9-7-3-1-2-6(4-7)5-8(10)11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFKQZCVLSJIRES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60541969
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98288-51-8
Record name (3-Bromophenyl)acetyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60541969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3-Bromophenyl)acetyl chloride
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Synthesis routes and methods I

Procedure details

The raw material meta-bromophenylacetic acid (100 g, 0.47 mol, 1.0 eq) was dissolved in dichloromethane (500 ml), then was cooled to 0° C. in ice-salt bath. Oxalyl chloride (120 g, 0.95 mol, 2.0 eq) was added dropwise to the reaction mixture with temperature maintaining 0° C. After the dropping was finished, the reaction temperature was changed to room temperature and reacted for two hours. The reaction mixture was concentrated under reduced pressure to obtain meta-bromophenylacetyl chloride (110 g, 0.47 mol) after the reaction completed. The obtained meta-bromophenylacetyl chloride was dissolved in dichloromethane (200 ml) for further use.
[Compound]
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120 g
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Name
ice-salt
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Synthesis routes and methods II

Procedure details

Thionyl chloride (2.035 mL, 27.90 mmol) was added to 2-(3-bromophenyl)acetic acid (1.500 g, 6.98 mmol) in DCM (30 mL). The resulting solution was stirred at room temperature for 18 hours. The resulting mixture was evaporated to dryness and the residue was azeotroped with toluene to afford crude product (1.570 g, 96% yield), which was used without further purification.
Quantity
2.035 mL
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
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30 mL
Type
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Yield
96%

Retrosynthesis Analysis

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